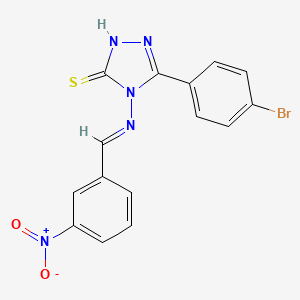
1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone, AldrichCPR is a synthetic organic compound It is characterized by the presence of two phenyl rings, one of which is substituted with hydroxyl groups, and the other with isopropyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone typically involves the following steps:
Formation of the Ethanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone can undergo several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the carbonyl group would yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,4-Dihydroxyphenyl)-2-(4-isopropyl-3-methylphenoxy)ethanone include:
1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone: Lacks the isopropyl and methyl groups.
1-(2,4-Dihydroxyphenyl)-2-(4-methylphenoxy)ethanone: Lacks the isopropyl group.
1-(2,4-Dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone: Lacks the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C18H20O4 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C18H20O4/c1-11(2)15-7-5-14(8-12(15)3)22-10-18(21)16-6-4-13(19)9-17(16)20/h4-9,11,19-20H,10H2,1-3H3 |
Clé InChI |
BZBLPIWJDLOVQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12044066.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12044078.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)

![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)
![N-(4-methoxyphenyl)-N'-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12044125.png)
![Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate](/img/structure/B12044133.png)
